molecular formula C14H14N2O3S2 B2509572 methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 324543-21-7

methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2509572
CAS No.: 324543-21-7
M. Wt: 322.4
InChI Key: VYDAZAKNQNRIFR-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure incorporates a thiophene ring at position 6, a methyl group at position 8, and a methyl ester at position 5.

Properties

IUPAC Name

methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-8-11(13(18)19-2)12(9-4-3-6-20-9)16-10(17)5-7-21-14(16)15-8/h3-4,6,12H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDAZAKNQNRIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds within the pyrimido-thiazine class exhibit notable antimicrobial properties. Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has been studied for its ability to inhibit the growth of various pathogenic microorganisms. This activity is attributed to its capacity to interfere with cellular processes such as DNA replication and enzyme function in microbial cells .

2. Anticancer Properties
The compound has shown promise in anticancer research due to its ability to target specific biological pathways involved in tumor growth and proliferation. Studies suggest that it may inhibit key enzymes or interact with DNA in cancer cells, leading to apoptosis or reduced cell viability . For instance, derivatives of this compound have been evaluated for their effects on human cancer cell lines, showing varying degrees of cytotoxicity.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity using advanced catalysts and controlled reaction conditions .

Case Studies

Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various pyrimido-thiazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies
Another investigation involved testing the compound against several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it interfered with the cell cycle progression and triggered caspase activation pathways .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 6 Ester Group at Position 7 Molecular Formula Molecular Weight Key Features/Applications References
Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (Target) Thiophen-2-yl Methyl C₁₅H₁₃N₂O₃S₂ 349.41* Potential antimicrobial activity
Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Chlorophenyl Benzyl C₂₂H₁₉ClN₂O₃S 426.91 Structural analog with Cl substituent; used in SAR studies
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Fluorophenyl Ethyl C₁₇H₁₆FN₂O₃S 365.39 Fluorinated analog; improved metabolic stability
Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Methyl C₁₇H₁₇N₂O₄S 357.40 Electron-donating OMe group; enhanced solubility
2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Thiophen-2-yl 2-Methoxyethyl C₁₇H₁₉N₂O₄S₂ 407.48 Modified ester for pharmacokinetic optimization

*Calculated molecular weight based on formula.

Substituent Effects at Position 6

  • Halogenated Aryl Groups (Cl, F) : Chlorine and fluorine substituents improve lipophilicity and membrane permeability, as seen in benzyl and ethyl analogs .
  • Methoxyphenyl : The methoxy group increases solubility and may influence binding affinity through hydrogen bonding .

Ester Group Variations at Position 7

  • Methyl Ester (Target) : Offers simplicity in synthesis but may limit bioavailability due to rapid hydrolysis .
  • 2-Methoxyethyl Ester : Balances lipophilicity and solubility, often used to enhance drug-like properties .

Biological Activity

Methyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrimido-thiazine core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and interaction studies with biological targets.

Structural Characteristics

The molecular formula of this compound is C12_{12}H10_{10}N2_{2}O3_{3}S. Its molecular weight is approximately 250.29 g/mol. The compound's structure includes a thiophene ring and various functional groups that enhance its reactivity and solubility in biological systems.

Antimicrobial Properties

Research indicates that compounds within the pyrimido-thiazine class exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial strains. The mechanism of action may involve the inhibition of essential enzymes or interference with DNA replication in microbial cells.

Anticancer Activity

The compound also demonstrates potential anticancer properties. Studies have suggested that it may act as an inhibitor of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The interaction with key biological macromolecules such as DNA and proteins is crucial for understanding its mechanism of action .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Potassium permanganate for oxidation.
  • Sodium borohydride for reduction.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for elucidating its therapeutic potential. Interaction studies focus on:

  • Binding Affinity : Assessing how well the compound binds to enzymes and receptors involved in critical biological pathways.
  • Mechanism of Action : Investigating how the compound affects cellular processes at the molecular level.

These studies are vital for determining the pharmacokinetics and pharmacodynamics of the compound .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

Study Compound Biological Activity Findings
Thiazine DerivativeAntimicrobialSignificant inhibition against bacterial strains was observed.
Pyrimido-ThiazineAnticancerInduced apoptosis in specific cancer cell lines.

These findings support the hypothesis that this compound may possess similar beneficial effects.

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